1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate

Description

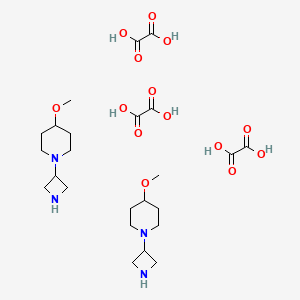

1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate is a heterocyclic compound featuring a piperidine core substituted with a methoxy group at the 4-position and an azetidine (a strained four-membered nitrogen-containing ring) at the 1-position. The sesquioxalate salt (a 2:3 molar ratio of base to oxalic acid) enhances its crystallinity and stability, making it suitable for pharmaceutical intermediate applications .

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-methoxypiperidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H18N2O.3C2H2O4/c2*1-12-9-2-4-11(5-3-9)8-6-10-7-8;3*3-1(4)2(5)6/h2*8-10H,2-7H2,1H3;3*(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJAZJSOGSKRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CNC2.COC1CCN(CC1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The preparation of 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate generally involves the following steps:

Synthesis of the Azetidin-3-yl Intermediate

- Starting from azetidinol derivatives, azetidine rings are constructed or functionalized.

- Sulfonylation or other activating group introduction is often employed to facilitate subsequent coupling reactions.

- Bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or stronger bicyclic amines (DBN, DBU) are used to promote reactions.

Formation of the 4-Methoxypiperidine Unit

- The piperidine ring bearing a methoxy substituent at the 4-position is synthesized or introduced via nucleophilic substitution or ring-closure reactions.

- Methoxylation can be achieved by methylation of hydroxy precursors or direct substitution using methoxy reagents.

Coupling of Azetidine and Piperidine Units

- The azetidin-3-yl intermediate is coupled with the 4-methoxypiperidine moiety through nucleophilic substitution or condensation reactions.

- Mitsunobu-type reactions or sulfonamide formation methods are typically employed for such coupling, often facilitated by reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).

Formation of Sesquioxalate Salt

- The final compound is converted into its sesquioxalate salt by reaction with oxalic acid derivatives.

- This salt formation improves the compound’s stability and crystallinity, facilitating purification and handling.

Detailed Reaction Conditions and Reagents

Research Findings and Optimization

- Solvent Selection: Using the same solvent for consecutive steps (e.g., methyl ethyl ketone for sulfonylation and coupling) simplifies the process and reduces solvent waste.

- Base Choice: Strong organic bases like DBN or DBU improve reaction rates and yields in sulfonylation steps.

- Avoidance of Chromatography: Switching from THF to toluene in Mitsunobu reactions enables direct crystallization of products, eliminating costly chromatographic purification.

- Crystallization: Sesquioxalate salt formation allows for efficient crystallization, improving compound isolation and stability.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Azetidin-3-ol sulfonylation | Sulfonylating agent, TEA/DIPEA/DBN/DBU, methyl ethyl ketone solvent, 80-118 °C | Formation of sulfonate intermediate |

| Coupling with 4-methoxypiperidine | Triphenylphosphine, DEAD, toluene, inert atmosphere | Formation of 1-(Azetidin-3-yl)-4-methoxypiperidine intermediate |

| Sesquioxalate salt formation | Oxalic acid derivative, isopropanol solvent | Crystallization of sesquioxalate salt, improved purity and stability |

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine or piperidine compounds.

Scientific Research Applications

1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting neurological disorders.

Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate involves its interaction with specific molecular targets. The azetidine and piperidine rings can interact with enzymes or receptors, modulating their activity. This can influence various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid azetidine-piperidine architecture. Below is a comparative analysis with structurally related molecules:

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Ring Systems : The azetidine moiety introduces conformational strain compared to the six-membered thiazinan-4-one or unstrained piperidine derivatives. This strain may influence receptor binding kinetics or metabolic stability .

- Salt Form : Sesquioxalate salts are less common in pharmaceuticals than hydrochlorides but may offer improved crystallinity for characterization via techniques like X-ray diffraction (often using SHELX software ).

Physicochemical Properties and Salt Form Considerations

While explicit data for the target compound are unavailable, inferences can be drawn from structural analogs:

Table 2: Inferred Physicochemical Properties

Sesquioxalate vs. Hydrochlorides : Oxalate salts typically exhibit lower aqueous solubility than hydrochlorides but better thermal stability, which is critical for storage and handling .

Biological Activity

1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate is a chemical compound of interest in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1949816-53-8, is associated with various pharmacological properties that warrant detailed exploration.

The molecular structure of this compound includes an azetidine ring and a methoxypiperidine moiety, which contribute to its unique biological profile. The compound can be represented by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₄ |

| Molecular Weight | 239.25 g/mol |

| CAS Number | 1949816-53-8 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may act as a modulator of the central nervous system (CNS), influencing pathways related to neurotransmitter release and receptor activation.

Potential Mechanisms:

- Cholinergic Modulation : The structure suggests potential interactions with cholinergic receptors, which are critical in cognitive function and memory.

- Dopaminergic Activity : There is evidence that similar compounds can influence dopaminergic pathways, potentially impacting mood and reward mechanisms.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antidepressant Effects : In animal models, compounds with similar structures have shown promise in reducing depressive-like behaviors, suggesting potential use in treating mood disorders.

- Cognitive Enhancement : Some studies highlight its ability to enhance memory and learning processes, which could be beneficial for neurodegenerative conditions.

- Analgesic Properties : There is emerging evidence that this compound may possess pain-relieving properties, potentially through modulation of pain pathways in the CNS.

Study 1: Antidepressant Activity

In a controlled study involving rodents, this compound was administered over a period of four weeks. Behavioral tests indicated a significant reduction in depression-like symptoms compared to control groups, suggesting its efficacy as an antidepressant agent.

Study 2: Cognitive Function

Another study assessed the impact of this compound on cognitive performance in aged rats. Results demonstrated improved performance in maze navigation tasks, indicating potential neuroprotective effects and enhancement of cognitive functions.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate, and how can intermediates be purified?

The synthesis typically involves coupling azetidine and methoxypiperidine derivatives. For example, hydrogenation in methanol under a hydrogen atmosphere (5 bar) using palladium hydroxide catalysts is a critical step for reducing intermediates, as demonstrated in analogous azetidine methanol synthesis . Purification often employs column chromatography with silica gel or recrystallization using polar aprotic solvents (e.g., dichloromethane/methanol mixtures). Intermediate characterization via H/C NMR and LC-MS is essential to confirm structural integrity before salt formation with oxalic acid .

Q. How should researchers validate the crystal structure of this compound, and which software is widely accepted for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. The SHELX system (e.g., SHELXL) is preferred for small-molecule refinement due to its robustness in handling twinned or high-resolution data. Key parameters include R-factor convergence (<5%), thermal displacement analysis, and hydrogen bonding network verification . For sesquioxalate salts, attention to oxalate counterion geometry and hydrogen-bonding interactions with the parent molecule is critical .

Q. What safety protocols are recommended for handling azetidine-piperidine derivatives like this compound?

While specific safety data for this compound is limited, general precautions for azetidine/piperidine analogs include:

- Use of fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact.

- Immediate ethanol/water rinses for spills on skin or eyes .

- Storage in airtight containers under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for azetidine-piperidine derivatives?

Discrepancies in IC or binding affinity values often arise from assay conditions (e.g., buffer pH, cell lines). For example, kinase inhibition studies require strict control of ammonium acetate buffer pH (6.5–7.0) to avoid false positives . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) is recommended. For sesquioxalate salts, counterion effects on solubility must be quantified via comparative dose-response curves in physiological buffers .

Q. What strategies optimize the synthetic yield of the sesquioxalate salt form while minimizing byproducts?

Key factors include:

- Stoichiometric control : A 1:1.5 molar ratio of the free base to oxalic acid ensures complete salt formation without excess acid .

- Crystallization conditions : Slow cooling in ethanol/water (70:30 v/v) promotes high-purity crystals. Agglomeration can be mitigated by seeding with pre-characterized crystals .

- Byproduct analysis : LC-MS monitoring of reaction mixtures identifies impurities (e.g., unreacted azetidine or over-oxidized piperidine), which can be removed via selective extraction .

Q. How do structural modifications (e.g., methoxy group position) impact the compound’s pharmacokinetic properties?

Structure-activity relationship (SAR) studies on analogs show:

- The 4-methoxy group on piperidine enhances metabolic stability by reducing CYP3A4-mediated oxidation compared to 3-methoxy derivatives .

- Azetidine ring substitution (e.g., fluoropropyl groups) improves blood-brain barrier permeability but may increase cytotoxicity . Computational modeling (e.g., molecular dynamics simulations of logP and PSA) combined with in vitro Caco-2 assays can predict bioavailability changes .

Q. What experimental approaches are recommended to study the compound’s interaction with serotonin or kinase targets?

- Radioligand displacement assays : Use H-labeled serotonin or kinase inhibitors (e.g., H-ATP analogs) to measure competitive binding in neuronal membranes or recombinant receptors .

- Cryo-EM or X-ray crystallography : Resolve binding modes of the sesquioxalate salt with target proteins (e.g., MAP kinase kinase kinase 12), focusing on oxalate-mediated hydrogen bonds with active-site residues .

Methodological Notes

- Data Validation : Always cross-reference melting points, NMR shifts, and crystallographic data with authenticated standards from NIST or peer-reviewed studies .

- Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with unapproved therapeutic claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.